6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol

soluble epoxide hydrolase enzyme inhibition fluorometric assay

Researchers seeking to optimize soluble epoxide hydrolase (sEH) inhibitors often face limited access to regioselectively functionalized fluorinated naphthalene scaffolds. This compound directly addresses that need with a defined 6-methoxy-3-trifluoromethoxy substitution pattern critical for electronic tuning and metabolic stability. • sEH IC50: 2.20 × 10³ nM; a validated starting point for SAR campaigns targeting potency improvement toward the 0.400 nM benchmark. • Dual -OCH3/-OCF3 substitution enhances lipophilicity by ~1.5-2.0 logP units over non-fluorinated analogs, improving membrane permeability. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for medicinal chemistry and liquid crystal intermediate synthesis.

Molecular Formula C12H9F3O3
Molecular Weight 258.19 g/mol
Cat. No. B14042002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
Molecular FormulaC12H9F3O3
Molecular Weight258.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F
InChIInChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3
InChIKeyBQVDPNXAQFNVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Profile


6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol (C12H9F3O3, MW: 258.19) is a fluorinated naphthalene derivative featuring both methoxy and trifluoromethoxy substituents on the naphthalen-2-ol scaffold . The trifluoromethoxy (-OCF3) group imparts distinct electronic properties, including strong electron-withdrawing character and enhanced lipophilicity compared to methoxy analogs [1]. This compound is not a commercial drug but serves as a specialized building block in medicinal chemistry and materials science, with reported synthetic utility in liquid crystal intermediates [2] and enzyme inhibitor development [3].

1
Specialized fluorinated building block – integrates both methoxy and trifluoromethoxy groups on a naphthalen-2-ol scaffold for medicinal chemistry and materials science.
2
Dual electronic modulation – -OCH₃ provides electron density; -OCF₃ enhances lipophilicity and metabolic stability, supporting lead optimization workflows.
3
Synthetic intermediate – reported utility in enzyme inhibitor development (e.g., sEH) and patented as a precursor for liquid crystal materials.

Why Generic Substitution Fails


Substituting 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol with simpler naphthalen-2-ols (e.g., 6-methoxy-2-naphthol or 7-(trifluoromethoxy)naphthalen-2-ol) is scientifically unsound due to the unique synergy of dual substitution at the 6- and 3-positions. The 6-methoxy group contributes electron density and hydrogen-bonding capacity, while the 3-trifluoromethoxy group profoundly alters electronic distribution, lipophilicity, and metabolic stability compared to non-fluorinated or singly substituted analogs [1]. For instance, the -OCF3 group increases logP by approximately 1.5–2.0 units relative to -OCH3 and resists oxidative metabolism [2]. Furthermore, the specific 6,3-disubstitution pattern dictates regioselectivity in downstream functionalization reactions, a critical factor for building complex molecular architectures [3]. Generic substitution would compromise both biological activity profiles and synthetic utility, as demonstrated by the quantitative differences detailed below.

Dual substitution synergy absent in mono‑substituted analogs
6‑methoxy‑2‑naphthol or 7‑(trifluoromethoxy)naphthalen‑2‑ol lack the combined 6‑OCH₃ / 3‑OCF₃ pattern; regioselective reactivity and biological response may not reproduce.
Trifluoromethoxy effect is position‑ and context‑dependent
-OCF₃ increases logP by ~1.5–2.0 units vs. -OCH₃ and alters metabolic stability; the 3‑position substitution uniquely tunes electronic distribution compared to other positions.
Downstream functionalization depends on exact substitution pattern
The 6,3‑disubstitution controls regioselectivity in further derivatization; switching to generic naphthalen‑2‑ol scaffolds can change synthetic outcomes and impurity profiles.

Quantitative Comparison Evidence


sEH Inhibition: 3- vs. 7-Trifluoromethoxy Comparison

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol exhibits a measurable IC50 of 2.20 × 10³ nM against soluble epoxide hydrolase (sEH) [1]. In contrast, a structurally related analog, 7-(trifluoromethoxy)naphthalen-2-ol, demonstrates an IC50 of 0.400 nM in a comparable recombinant human sEH inhibition assay [2]. The ~5,500-fold difference in potency underscores that the position of the trifluoromethoxy group (3- vs. 7-) and the presence of the 6-methoxy group are critical determinants of biological activity.

sEH IC₅₀ (3‑ vs. 7‑OCF₃)
Cross‑study comparable
Target: 2.20 × 10³ nM
Comparator (7‑OCF₃ analog): 0.400 nM
Positional OCF₃ placement drives ~5,500‑fold difference in assay response.
Fluorometric assay; recombinant human sEH.
soluble epoxide hydrolase enzyme inhibition fluorometric assay

Purity Specification Benchmark

A commercial supplier reports a purity of 96% for 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol as determined by HMNR (proton magnetic resonance) . While this is a vendor specification rather than a comparative study, it provides a quantitative benchmark for procurement. In contrast, many unsubstituted naphthalen-2-ol derivatives (e.g., 6-methoxy-2-naphthol) are widely available at ≥98% purity due to simpler synthesis . The 96% purity reflects the synthetic challenges associated with introducing the trifluoromethoxy group, which often requires specialized reagents and multi-step sequences [1].

Purity specification
Vendor specification
96% (HMNR)
Comparator: simpler naphthol analogs often ≥98%.
Synthetic complexity of -OCF₃ introduction may require additional quality control steps.
Vendor-provided HMNR data; not a comparative study.
analytical chemistry HPLC NMR purity specification

Liquid Crystal Dielectric Anisotropy

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is explicitly claimed as a production intermediate for liquid crystalline compounds bearing 1-(trifluoromethyl)naphthyl and 1-(trifluoromethoxy)naphthyl groups [1]. These compounds are designed to possess a larger absolute value of dielectric anisotropy (Δε) among compounds with negative Δε. While specific Δε values for the final liquid crystals are not disclosed, the patent's emphasis on achieving 'larger absolute Δε' highlights the critical role of the 6-methoxy-3-(trifluoromethoxy) substitution pattern in tuning electronic properties. In contrast, non-fluorinated or mono-fluorinated naphthalene intermediates (e.g., 6-methoxy-2-naphthol) do not provide the same magnitude of Δε enhancement due to the weaker electron-withdrawing character of -OCH3 or -H versus -OCF3 [2].

Dielectric anisotropy (Δε)
Class‑level inference
Patent claim: enables larger absolute Δε (qualitative) for negative Δε liquid crystals.
Supports materials screening context for LCD intermediate utility.
No disclosed Δε values; inferred from patent language.
liquid crystals dielectric anisotropy materials science

Lipophilicity & Metabolic Stability: OCF3 vs. OCH3

The trifluoromethoxy group (-OCF3) confers a significant increase in lipophilicity and metabolic stability compared to methoxy (-OCH3) analogs. Literature reviews indicate that replacing -OCH3 with -OCF3 typically increases logP by 1.5–2.0 units and reduces oxidative metabolism by cytochrome P450 enzymes due to the strong electron-withdrawing effect and steric shielding of the adjacent carbon [1]. For 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol, this translates to a predicted logP of approximately 3.0–3.5, whereas the non-fluorinated analog 6-methoxy-2-naphthol has a measured logP of ~2.0 . While direct metabolic stability data for this specific compound are lacking, the class-level inference is robust and widely accepted in medicinal chemistry.

Lipophilicity (logP)
Class‑level inference
Predicted ~3.0–3.5 vs. ~2.0 for 6‑methoxy‑2‑naphthol.
Reported -OCF₃ lipophilicity enhancement may support membrane permeability review in lead optimization.
Predicted values; direct measurement not available.
lipophilicity metabolic stability drug design

Research and Industrial Applications


sEH Inhibitor Development

Based on the measured IC50 of 2.20 × 10³ nM against sEH [1], 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol serves as a starting point for structure-activity relationship (SAR) studies aimed at improving potency. Medicinal chemistry teams can leverage the compound's moderate inhibition to explore substitutions that enhance binding affinity, using the 7-(trifluoromethoxy) analog (IC50 = 0.400 nM) as a benchmark for optimization [2].

LCD Material Synthesis

As claimed in patent JPS6343386B2, this compound is a production intermediate for liquid crystalline materials with enhanced negative dielectric anisotropy [1]. Materials scientists developing high-performance LCDs can procure this compound to synthesize novel naphthalene-based liquid crystals that require the precise electronic tuning afforded by the 6-methoxy-3-(trifluoromethoxy) substitution pattern.

Lead Optimization for Enhanced Lipophilicity

The class-level inference of increased logP (~3.0–3.5) and metabolic stability conferred by the -OCF3 group makes this compound a rational choice for lead optimization campaigns seeking to improve membrane permeability or reduce hepatic clearance [1]. It is particularly relevant when the non-fluorinated 6-methoxy-2-naphthol scaffold (logP ~2.0) has demonstrated target engagement but suboptimal pharmacokinetics.

Application
Selection Property
Validation Focus
sEH inhibitor SAR studies
Positional OCF₃ influence on inhibitory response
sEH inhibition assay benchmarking (fluorometric)
LCD material synthesis
Dielectric anisotropy contribution from -OCF₃
Liquid crystal property characterization
Lead optimization (permeability)
OCF₃-based lipophilicity enhancement (class‑level)
logP and metabolic stability determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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